molecular formula C24H27Cl2N3O3S B2536463 1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride CAS No. 1327506-33-1

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride

Cat. No. B2536463
CAS RN: 1327506-33-1
M. Wt: 508.46
InChI Key: FEASGZHTQFFIPH-UHFFFAOYSA-N
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Description

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C24H27Cl2N3O3S and its molecular weight is 508.46. The purity is usually 95%.
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Scientific Research Applications

Chiral Properties and Structural Analysis

The compound exhibits chiral properties due to the N—O bond acting as an element of chirality. Its structure has been analyzed, showing a twisted p-chlorophenyl-substituent out of the thiazole-2(3H)-thione plane. This structural characterization suggests potential applications in asymmetric synthesis and molecular design (Hartung et al., 2003).

Antimicrobial and Cytotoxic Activities

Azole-containing piperazine derivatives, similar in structure, have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These compounds have shown significant efficacy against various microbial strains, suggesting the potential for developing new antimicrobial agents (Gan et al., 2010).

Molecular Interactions with Biological Receptors

Studies on compounds with a similar structural framework to 1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride have investigated their interaction with biological receptors. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents and for designing drugs with targeted biological activities (Shim et al., 2002).

Antifungal and Antitumor Potentials

Novel antifungal compounds have been synthesized, highlighting the potential application of similar structures in combating fungal infections. Their solubility and partitioning processes in biologically relevant solvents have been thoroughly investigated, providing insights into their pharmacokinetic properties (Volkova et al., 2020). Additionally, derivatives have been synthesized and tested for their antitumor activity, particularly against breast cancer cells, underscoring their potential in cancer therapy (Yurttaş et al., 2014).

Anti-Inflammatory Properties

Compounds with structural similarities have been synthesized and evaluated for their anti-inflammatory activities. These studies provide a basis for the development of new anti-inflammatory agents, which could lead to novel treatments for inflammatory diseases (Ahmed et al., 2017).

properties

IUPAC Name

1-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3S.ClH/c1-30-21-8-3-17(13-22(21)31-2)14-24(29)28-11-9-27(10-12-28)15-23-26-20(16-32-23)18-4-6-19(25)7-5-18;/h3-8,13,16H,9-12,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEASGZHTQFFIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone hydrochloride

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